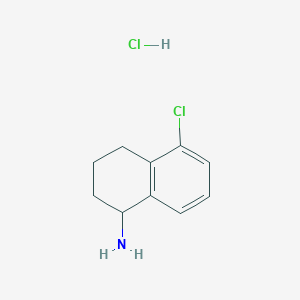

5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

説明

特性

IUPAC Name |

5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN.ClH/c11-9-5-1-4-8-7(9)3-2-6-10(8)12;/h1,4-5,10H,2-3,6,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFGJRAIZDETPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C(=CC=C2)Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30726822 | |

| Record name | 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90869-51-5 | |

| Record name | 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学的研究の応用

Antidepressant Properties

Research indicates that derivatives of tetrahydronaphthalene can exhibit antidepressant-like effects. The compound's structural similarity to known antidepressants suggests it may interact with neurotransmitter systems involved in mood regulation. A study demonstrated that related compounds displayed significant serotonin reuptake inhibition, which is a common mechanism of action for many antidepressants .

Anti-inflammatory Effects

5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophage cultures. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Anticancer Potential

Recent studies have explored the anticancer properties of various tetrahydronaphthalene derivatives. Preliminary results indicate that these compounds can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest . This positions 5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride as a candidate for further development in cancer therapeutics.

Polymer Chemistry

The unique structure of 5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride allows it to be used as a building block in polymer synthesis. Its amine functionality can facilitate the formation of polyurethanes and other polymeric materials with enhanced mechanical properties and thermal stability .

Dyes and Pigments

The compound's chromophoric characteristics make it suitable for applications in dye chemistry. It can be modified to produce colorants for textiles and plastics that exhibit good lightfastness and stability under various environmental conditions .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Antidepressant Activity | Demonstrated serotonin reuptake inhibition comparable to standard antidepressants | Potential treatment for depression |

| Anti-inflammatory Research | Inhibition of cytokine production in macrophages | Treatment for inflammatory diseases |

| Anticancer Studies | Induction of apoptosis in cancer cell lines | Development of anticancer agents |

| Polymer Synthesis | Use as a building block for polyurethanes | Creation of advanced materials |

| Dye Chemistry | Modification leads to stable colorants | Application in textiles and plastics |

作用機序

5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is similar to other chlorinated naphthalene derivatives, such as 5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride and (S)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. it is unique in its specific structure and properties, which make it suitable for certain applications that other similar compounds may not be ideal for.

類似化合物との比較

Table 1: Comparison of Halogenated Tetrahydronaphthalen-1-amine Derivatives

- Key Insights: Fluorine substitution (e.g., 5-fluoro analog) increases solubility compared to chlorine due to fluorine’s smaller atomic radius and higher electronegativity .

Stereochemical Variants

Enantiomeric forms of chlorinated tetralin amines demonstrate distinct pharmacological behaviors. For example:

- Sertraline Hydrochloride (CAS: 79617-89-3), a structurally complex analog, features a 3,4-dichlorophenyl group and N-methylation. Its (1S,4S) stereochemistry is critical for selective serotonin reuptake inhibitor (SSRI) activity, highlighting the importance of stereochemistry in drug design .

Methoxy-Substituted Derivatives

Table 2: Methoxy-Substituted Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| (R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine HCl | 911372-77-5 | C₁₁H₁₆ClNO | 213.70 | Methoxy group at C6; chiral center |

| (1S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine HCl | N/A | C₁₁H₁₆ClNO | 213.71 | Methoxy at C7; impacts π-π interactions |

生物活性

5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound with the molecular formula C10H12ClN·HCl. This compound is notable for its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology. The following article explores its biological activity, synthesis methods, and relevant research findings.

Basic Information

| Property | Details |

|---|---|

| Molecular Formula | C10H12ClN·HCl |

| Molecular Weight | 218.12 g/mol |

| CAS Number | 90869-51-5 |

| IUPAC Name | 5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine; hydrochloride |

Structure

The compound features a tetrahydronaphthalene core with a chlorine substituent and an amine group. Its structure allows for various interactions with biological targets, making it a subject of interest in drug design.

Research indicates that 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride may act as an inhibitor of specific biological pathways. One study highlighted its potential role in modulating the activity of the von Hippel–Lindau (VHL) E3 ubiquitin ligase complex, which is crucial in cellular responses to hypoxia by regulating hypoxia-inducible factors (HIFs) .

Case Studies and Research Findings

- VHL Inhibition : A study focused on the design of VHL inhibitors revealed that compounds with structural similarities to 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine exhibited significant binding affinity to VHL. These inhibitors can stabilize HIF-1α under normoxic conditions, leading to altered gene expression related to oxygen homeostasis .

- Anticancer Potential : Another investigation explored the compound's effects on cancer cell lines. It was found that derivatives of this compound could inhibit tumor growth by inducing apoptosis in cancer cells through mechanisms involving the disruption of microtubule dynamics .

- Neuroprotective Effects : Preliminary studies suggest that 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine may exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

Comparative Analysis

A comparative analysis with similar compounds can provide insight into the unique properties of 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride:

Synthetic Routes

The synthesis of 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves:

- Reduction of 5-Chloronaphthalene Derivatives : Using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

- Amination Reactions : Conducting amination reactions under controlled conditions to introduce the amine group into the naphthalene structure.

Industrial Production

The industrial production often employs optimized reaction conditions to enhance yield and purity while ensuring compliance with safety regulations.

Q & A

Q. Example Data :

| Enantiomer | Retention Time (min) | ee (%) |

|---|---|---|

| (R)-isomer | 12.3 | 98.5 |

| (S)-isomer | 14.7 | 97.8 |

What strategies are effective for impurity profiling during scale-up synthesis?

Methodological Answer:

- LC-MS/MS : Identify trace impurities (e.g., des-chloro derivatives, oxidation byproducts) with m/z thresholds <0.1% .

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and acidic/alkaline conditions to predict stability-linked impurities .

Q. Common Impurities :

| Impurity | Source | Mitigation |

|---|---|---|

| 5-Chloro-1-tetralone | Incomplete reduction | Optimize NaBH₄ stoichiometry |

| N-Oxide derivatives | Oxidation during storage | Add antioxidants (e.g., BHT) |

How should researchers address contradictions in pharmacological activity data across studies?

Methodological Answer:

- Dose-Response Replication : Repeat assays (e.g., IC₅₀ measurements) under standardized conditions (pH, temperature) .

- Receptor Binding Studies : Use radioligand displacement assays to validate target affinity discrepancies .

- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect-size variability across datasets .

Case Example : Contradictory IC₅₀ values for serotonin receptor binding may arise from differences in cell-line models (CHO vs. HEK293). Cross-validate using primary neuronal cultures .

What theoretical frameworks guide mechanistic studies of this compound’s biological activity?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to predict binding poses in serotonin/dopamine receptors, correlating ΔG values with experimental IC₅₀ .

- QSAR Modeling : Develop 2D/3D-QSAR models using MOE software to link substituent effects (e.g., Cl position) to activity .

- Systems Pharmacology : Integrate omics data (transcriptomics/proteomics) to map off-target effects .

Validation : Compare computational predictions with in vitro/in vivo results to refine models iteratively .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。